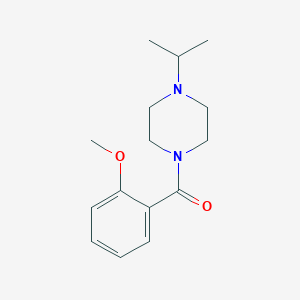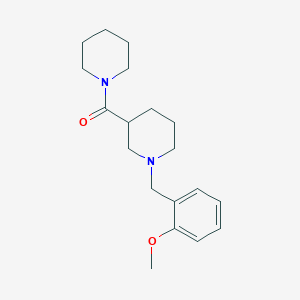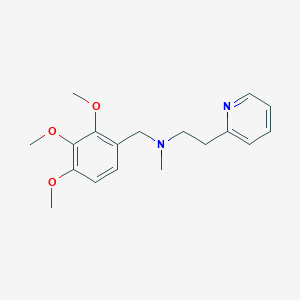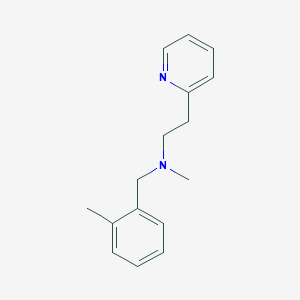![molecular formula C27H36N2O3 B247320 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine](/img/structure/B247320.png)
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BMS-986165, and it has been studied extensively for its potential therapeutic applications. This compound is known to have potent and selective inhibitory effects on the protein tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are enzymes that play a crucial role in the regulation of the immune system.
作用機序
The mechanism of action of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine involves the inhibition of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1. These enzymes are involved in the signaling pathways that regulate the production of cytokines, which are proteins that play a crucial role in the immune response. By inhibiting 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, this compound can reduce the production of cytokines, which can help to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine have been studied extensively. This compound has been shown to have potent and selective inhibitory effects on 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, which can reduce the production of cytokines. This can help to alleviate the symptoms of autoimmune diseases, such as inflammation, joint pain, and skin lesions.
実験室実験の利点と制限
The advantages of using 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine in lab experiments include its potency and selectivity for 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, which can help to reduce the production of cytokines. This can provide a more targeted approach to studying the immune system and its role in autoimmune diseases. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine. One potential direction is the development of more potent and selective inhibitors of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1. This could lead to the development of more targeted therapies for autoimmune diseases. Another potential direction is the study of the long-term effects of this compound on the immune system. This could help to determine the safety and efficacy of this compound for use in humans. Finally, the study of the mechanism of action of this compound could lead to a better understanding of the immune system and its role in autoimmune diseases.
合成法
The synthesis of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine involves several steps. The first step is the synthesis of the 4-benzylpiperidine intermediate, which is then reacted with 3,4-dimethoxybenzyl chloride to yield the final product. The overall yield of this synthesis method is reported to be around 30%.
科学的研究の応用
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have potent and selective inhibitory effects on 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine and JAK1, which are enzymes that play a crucial role in the regulation of the immune system. This compound has been studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
製品名 |
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine |
|---|---|
分子式 |
C27H36N2O3 |
分子量 |
436.6 g/mol |
IUPAC名 |
(4-benzylpiperidin-1-yl)-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C27H36N2O3/c1-31-25-11-10-23(18-26(25)32-2)19-28-14-6-9-24(20-28)27(30)29-15-12-22(13-16-29)17-21-7-4-3-5-8-21/h3-5,7-8,10-11,18,22,24H,6,9,12-17,19-20H2,1-2H3 |
InChIキー |
UEYITJHDTAPIIQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)